molecular formula C18H18FNOS B1614409 3-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-67-7

3-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1614409
CAS No.: 898782-67-7
M. Wt: 315.4 g/mol
InChI Key: OPLZVYOSSUPEHN-UHFFFAOYSA-N
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Description

3-Fluoro-4'-thiomorpholinomethyl benzophenone is a fluorinated benzophenone derivative featuring a thiomorpholine moiety attached via a methyl group at the para position of one phenyl ring and a fluorine substituent at the meta position of the other phenyl ring. This compound is part of a broader class of benzophenones modified with heterocyclic amines, which are of significant interest in medicinal chemistry and materials science due to their tunable electronic and steric properties .

Benzophenones are widely used as photo-initiators in polymer chemistry due to their ability to generate radicals under UV light, facilitating crosslinking reactions . Thiomorpholine, a sulfur-containing heterocycle, may further influence solubility and reactivity through its lone electron pairs, distinguishing it from morpholine or piperidine derivatives .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLZVYOSSUPEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642915
Record name (3-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-67-7
Record name (3-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Fluoro-4’-thiomorpholinomethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which undergoes a series of reactions to introduce the fluorine and thiomorpholine groups.

    Thiomorpholine Introduction: The thiomorpholine group is introduced through a substitution reaction, where a suitable thiomorpholine derivative reacts with the intermediate compound.

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions and may require catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

3-Fluoro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

3-Fluoro-4'-thiomorpholinomethyl benzophenone is primarily utilized as a building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing more complex molecules, which can be used in pharmaceuticals and specialty chemicals.

Research has indicated potential antimicrobial and anticancer properties of this compound. Studies are ongoing to elucidate its mechanism of action, which may involve interactions with specific enzymes or receptors that modulate biological pathways. For instance, compounds with similar structures have shown activity against cancer cell lines, suggesting that this compound could be explored for similar therapeutic effects .

Pharmaceutical Development

There is ongoing research into the use of this compound as a pharmaceutical intermediate . Its unique functional groups may facilitate the development of new drugs targeting specific diseases. The compound's reactivity allows for modifications that can enhance bioavailability and efficacy in drug formulations.

Industrial Applications

In industrial settings, this compound contributes to the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, plastics, and other materials where enhanced performance characteristics are desired.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of various benzophenone derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against specific cancer cell lines. The research highlighted the importance of substituent positions on biological activity, suggesting that modifications could enhance potency .

Case Study 2: Synthesis of Complex Molecules

In a synthetic chemistry context, researchers utilized this compound as a key intermediate in the synthesis of novel compounds aimed at targeting specific biological pathways. The study demonstrated how this compound could facilitate the creation of diverse chemical entities with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-fluoro-4'-thiomorpholinomethyl benzophenone can be contextualized against related benzophenone derivatives. Key variations include substituent type, position, and heterocyclic components, which collectively impact physicochemical properties and applications.

Table 1: Comparative Analysis of Benzophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-F, 4'-thiomorpholinomethyl C₁₈H₁₇FNOS 330.40 (est.) Potential photo-initiator; discontinued
3-Bromo-4'-thiomorpholinomethyl benzophenone 3-Br, 4'-thiomorpholinomethyl C₁₈H₁₇BrNOS 376.31 Higher molecular weight; lab reagent
4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone 4-Cl, 3-F, 4'-thiomorpholinomethyl C₁₈H₁₇ClFNOS 349.85 Pharmaceutical R&D ≥98% purity
3-Fluoro-4'-pyrrolidinomethyl benzophenone 3-F, 4'-pyrrolidinomethyl C₁₉H₁₉FNO 296.36 Industrial grade; REACH/ISO certified
2-Amino-5-bromo-2',6'-difluoro benzophenone 2-NH₂, 5-Br, 2',6'-F C₁₃H₈BrF₂NO 328.11 Amino group enhances reactivity

Key Observations :

Positional Isomerism: The 3-fluoro vs. 4-chloro substitution (as in ) alters electronic distribution, affecting photochemical activity and solubility.

Heterocycle Variations: Thiomorpholine vs.

Applications: The 4-chloro-3-fluoro derivative () is explicitly noted for pharmaceutical use, likely due to its balanced halogenation and high purity. Industrial-grade pyrrolidine analogs () may prioritize cost-effectiveness over specialized reactivity.

Synthetic Challenges: Structural misassignments in benzophenone derivatives (e.g., selagibenzophenone B ) highlight the importance of rigorous spectroscopic validation during synthesis.

Photochemical Activity: Fluorinated benzophenones generally absorb at higher wavelengths than non-fluorinated analogs, as seen in photo-initiator studies . Thiomorpholine’s electron-rich environment may further modulate radical generation efficiency.

Biological Activity

3-Fluoro-4'-thiomorpholinomethyl benzophenone is a synthetic organic compound characterized by its unique structure, which includes a benzophenone core modified with a fluorine atom and a thiomorpholine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties.

  • Molecular Formula : C18_{18}H18_{18}FNOS
  • Molecular Weight : 321.41 g/mol
  • Structure : The compound features a benzophenone backbone with a fluorine atom at the 3-position and a thiomorpholine group at the 4'-position.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The thiomorpholine group may enhance binding to biological macromolecules, while the fluorine atom can influence the compound's reactivity and interaction with enzymes or receptors involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis30

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that it inhibits the growth of various cancer cell lines, with IC50_{50} values indicating effective cytotoxicity. For example:

  • Cell Line : HT-29 (human colorectal cancer)
    • IC50_{50} : 7.0 nM
  • Cell Line : MCF-7 (human breast cancer)
    • IC50_{50} : 15 nM

These results highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer types .

Case Study 1: Antileukemic Activity

A study investigated the effects of related compounds on acute myelogenous leukemia (AML) cells, revealing that modifications similar to those in this compound can lead to significant antileukemic activity. The compounds demonstrated low cytotoxicity on non-cancerous cells while effectively inhibiting AML cell proliferation .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of benzophenone derivatives has provided insights into optimizing the biological activity of compounds like this compound. Variations in substituents have been shown to enhance potency against specific targets, suggesting avenues for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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